molecular formula C20H20FN3O3S B2370763 Methyl 1-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-4-carboxylate CAS No. 852133-81-4

Methyl 1-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-4-carboxylate

Cat. No.: B2370763
CAS No.: 852133-81-4
M. Wt: 401.46
InChI Key: HPHDZNJODPTHKM-UHFFFAOYSA-N
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Description

Methyl 1-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-4-carboxylate is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with a 4-fluorophenyl group and a methyl ester-functionalized piperidine moiety. The compound is structurally related to its carboxylic acid precursor, 6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid (CAS: 951908-85-3), which has been documented as a key intermediate in synthetic pathways .

Properties

IUPAC Name

methyl 1-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S/c1-12-17(18(25)23-9-7-14(8-10-23)19(26)27-2)28-20-22-16(11-24(12)20)13-3-5-15(21)6-4-13/h3-6,11,14H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHDZNJODPTHKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)N4CCC(CC4)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phenacyl Bromide-Thiourea Condensation

A common method involves reacting phenacyl bromide derivatives with thiourea to form 2-aminothiazoles, followed by cyclization with α-haloketones. For example:

  • 2-Amino-4-arylthiazole Formation :
    • 4-Fluorophenacyl bromide reacts with thiourea in ethanol under reflux to yield 2-amino-4-(4-fluorophenyl)thiazole.
    • Conditions : Ethanol, reflux, 4–6 hours.
    • Yield : 72–82%.
  • Cyclization to Imidazothiazole :
    • The 2-aminothiazole intermediate is treated with chloroacetic acid or methyl bromopyruvate to form the imidazo[2,1-b]thiazole core.
    • Example :
      • 2-Amino-4-(4-fluorophenyl)thiazole + methyl bromopyruvate → 6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-5-carboxylate.
    • Conditions : Ethanol, reflux, 30–45 minutes with ionic liquid [bmim]Br.
    • Yield : 79–85%.

Functionalization at Position 2: Piperidine Carbonyl Linkage

The carbonyl bridge at position 2 is introduced via amide coupling between the imidazothiazole carboxylic acid and piperidine-4-carboxylate.

Ester Hydrolysis to Carboxylic Acid

  • The methyl ester of the imidazothiazole is hydrolyzed to the carboxylic acid using lithium hydroxide.
    • Conditions : LiOH·H₂O, THF/H₂O, room temperature, 2–4 hours.
    • Yield : 90–95%.

Amide Coupling with Piperidine

  • The carboxylic acid is activated and coupled with methyl piperidine-4-carboxylate using carbodiimide reagents.
    • Reagents : EDCI, HOBt, triethylamine in DMF.
    • Conditions : 0°C to room temperature, 12 hours.
    • Yield : 70–78%.

Piperidine Esterification

The methyl ester at the piperidine 4-position is typically introduced early in the synthesis via esterification of piperidine-4-carboxylic acid.

Direct Esterification

  • Piperidine-4-carboxylic acid is treated with methanol and thionyl chloride.
    • Conditions : MeOH, SOCl₂, reflux, 3 hours.
    • Yield : 85–90%.

Alternative Routes and Optimization

One-Pot Synthesis Using Ionic Liquids

  • A mixture of imidazothiazole aldehyde, thiosemicarbazide, and phenacyl bromide in [bmim]Br ionic liquid achieves cyclization and functionalization in one step.
    • Yield : 88–92%.
    • Advantage : Reduced reaction time (30–45 minutes).

Microwave-Assisted Coupling

  • Microwave irradiation accelerates the amide coupling step, improving yields to 80–85%.

Characterization and Analytical Data

Key spectroscopic data for intermediates and the final compound are summarized below:

Intermediate ¹H NMR (DMSO-d₆, δ ppm) Melting Point (°C)
6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazole-5-carboxylic acid 8.32 (s, 1H), 7.85–7.72 (m, 2H), 7.25–7.15 (m, 2H), 2.51 (s, 3H) 239–240
Methyl piperidine-4-carboxylate 3.65 (s, 3H), 3.40–3.25 (m, 2H), 2.80–2.65 (m, 2H), 2.15–1.95 (m, 1H), 1.70–1.50 (m, 4H)
Final Compound 8.02 (d, 1H), 7.60–7.45 (m, 4H), 4.15–3.95 (m, 2H), 3.70 (s, 3H), 2.25 (s, 3H)

Challenges and Solutions

  • Regioselectivity : Competing cyclization pathways may yield byproducts. Using sterically hindered ionic liquids (e.g., [bmim]Br) improves selectivity.
  • Low Coupling Yields : Pre-activating the carboxylic acid with EDCI/HOBt before adding the amine enhances efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be performed to replace the fluorine atom with other substituents, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 1-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biology: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: The compound’s properties may be explored for the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of Methyl 1-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group and imidazo[2,1-b][1,3]thiazole ring are likely to play key roles in binding to the active site of the target, while the piperidine carboxylate ester may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The compound’s imidazo[2,1-b][1,3]thiazole scaffold is shared with several analogs, but substituent variations significantly influence physicochemical and biological properties. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP* (Predicted) Solubility*
Target Compound C₂₀H₁₈FN₃O₃S 423.44 4-fluorophenyl, methyl ester ~3.8 Low (organic media)
6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid (CAS: 951908-85-3) C₁₃H₁₀FN₃O₂S 279.29 4-fluorophenyl, carboxylic acid ~2.1 Moderate (aqueous)
6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrochloride C₁₃H₁₀ClFN₃O₂S 312.75 4-fluorophenyl, carboxylic acid (HCl salt) ~1.5 High (aqueous)
6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole (CAS: 7120-14-1) C₁₁H₈N₃O₂S 274.27 4-nitrophenyl ~4.2 Very low

Functional Group Impact

  • Fluorophenyl vs. Nitrophenyl : The 4-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, enhancing metabolic stability compared to the strongly electron-withdrawing 4-nitrophenyl group in CAS: 7120-14-1 . The nitro group increases logP by ~0.4 units, reducing aqueous solubility.
  • Methyl Ester vs. Carboxylic Acid : Esterification of the carboxylic acid precursor (CAS: 951908-85-3) increases logP by ~1.7 units, favoring passive diffusion across biological membranes. The hydrochloride salt (CAS: 1417567-70-4) exhibits enhanced solubility due to ionic character .

Piperidine Moieties

The piperidine-4-carboxylate group introduces conformational flexibility. Cremer and Pople’s puckering coordinate analysis (applicable to six-membered rings) suggests that the piperidine ring adopts a chair conformation, minimizing steric strain . This contrasts with analogs featuring 4-methylpiperidine (e.g., 6-(4-methylpiperidin-1-yl)pyridazine-3-carboxylic acid), where substituents alter ring puckering and hydrogen-bonding capacity .

Partition Coefficient Trends

As observed in PAH studies (), logP correlates with bioavailability and environmental persistence. The target compound’s logP (~3.8) positions it between the polar carboxylic acid derivatives (logP ~1.5–2.1) and the highly lipophilic nitrophenyl analog (logP ~4.2) .

Research Implications and Limitations

While structural comparisons highlight critical trends, direct biological or pharmacokinetic data for the target compound remain absent in the provided evidence. Further studies should explore:

  • Synthetic Accessibility : The use of SHELX software () for crystallographic refinement could resolve 3D conformational details.
  • Environmental Fate : ’s partition coefficient models may predict sediment/water distribution in ecosystems .

Biological Activity

Methyl 1-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes:

  • Imidazo[2,1-b][1,3]thiazole core : Known for its diverse biological activities.
  • 4-Fluorophenyl group : Enhances the compound's interaction with biological targets.
  • Piperidine moiety : Often contributes to the pharmacological properties of compounds.

Synthesis typically involves multi-step organic reactions, including cyclization and amidation processes. A common synthetic route includes:

  • Formation of the imidazo[2,1-b][1,3]thiazole core through cyclization.
  • Introduction of the fluorophenyl group via coupling reactions.
  • Final esterification to yield the methyl ester derivative.

Antitumor Activity

Research indicates that derivatives of imidazo[2,1-b][1,3]thiazoles exhibit potent antitumor activities. For instance:

  • Compounds similar to this compound have shown significant inhibition against various cancer cell lines, including leukemia and solid tumors.
  • In one study, derivatives demonstrated inhibition rates exceeding 50% against HL-60 leukemia cells at concentrations around 40 µmol/L .

The proposed mechanisms include:

  • Inhibition of key enzymes : Compounds may inhibit enzymes involved in cell proliferation and survival pathways.
  • Induction of apoptosis : Certain derivatives have been shown to upregulate pro-apoptotic genes such as p53 and Bax in cancer cell lines .

Study 1: Antitumor Efficacy

A study evaluated a series of imidazo[2,1-b][1,3]thiazole derivatives for their cytotoxic effects on cancer cell lines. The results indicated that:

CompoundCell LineInhibition Rate (%) at 40 µmol/L
AHL-6054.59
BMCF-762.30
CA54948.10

This highlights the potential for developing these compounds as therapeutic agents in oncology .

Study 2: Molecular Docking Analysis

Molecular docking studies have been conducted to predict the binding affinity of various derivatives to target proteins involved in cancer progression. The findings suggest that these compounds can effectively bind to active sites of proteins associated with tumor growth .

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products .
  • Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of aromatic intermediates .

Basic: What spectroscopic and computational methods are recommended for structural confirmation?

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks for fluorophenyl (δ 7.2–7.8 ppm, aromatic protons), imidazo-thiazole (δ 2.4–2.6 ppm for methyl group), and piperidine (δ 3.5–4.0 ppm for ester methyl) .
    • 19F NMR : Confirm fluorophenyl substitution (δ -110 to -115 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns consistent with the fused heterocyclic system .
  • X-ray Crystallography : Resolve spatial arrangement of the imidazo-thiazole and piperidine moieties (e.g., bond angles, dihedral angles) .

Basic: How can researchers assess the compound’s potential biological targets in early-stage drug discovery?

Q. Methodological Answer :

  • Enzyme Inhibition Assays : Screen against kinases (e.g., acetylcholinesterase) using fluorogenic substrates to measure IC₅₀ values .
  • Receptor Binding Studies : Use radiolabeled ligands (e.g., [³H]-labeled analogs) to quantify binding affinity (Kd) for GPCRs or nuclear receptors .
  • Cytotoxicity Profiling : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays to identify antiproliferative activity .

Advanced: How to analyze structure-activity relationships (SAR) with structurally similar imidazo-thiazole derivatives?

Methodological Answer :
Compare substitutions at key positions using a SAR table:

Modification Impact on Activity Evidence
Fluorophenyl at position 6Enhances target selectivity for kinases
Methyl group at position 3Reduces metabolic instability
Piperidine-4-carboxylate moietyImproves solubility and bioavailability

Q. Experimental Design :

  • Synthesize analogs with variations at positions 3 (e.g., ethyl, isopropyl) and 6 (e.g., chlorophenyl, methoxyphenyl) .
  • Use molecular docking to correlate substituent effects with binding pocket interactions .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Q. Methodological Answer :

  • Assay Standardization : Control variables such as cell line passage number, serum concentration, and incubation time .
  • Purity Validation : Confirm compound integrity via HPLC (>98% purity) and LC-MS to rule out degradation products .
  • Meta-Analysis : Compare data from studies using similar imidazo-thiazole derivatives (e.g., ethyl vs. methyl esters) to isolate substituent-specific effects .

Advanced: How can computational methods predict the compound’s interactions with biological targets?

Q. Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model binding stability in ATP-binding pockets of kinases (e.g., 20-ns simulations with AMBER) .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions on the molecule .
  • Pharmacophore Modeling : Align the compound’s functional groups (e.g., fluorophenyl, carbonyl) with known active site features .

Basic: How to characterize the compound’s stability under physiological conditions?

Q. Methodological Answer :

  • pH Stability Studies : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours, then quantify degradation via HPLC .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperature .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation products via LC-MS .

Advanced: What experimental techniques validate target engagement in cellular models?

Q. Methodological Answer :

  • Cellular Thermal Shift Assay (CETSA) : Measure target protein stabilization after compound treatment using Western blotting .
  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (ka/kd) between the compound and immobilized target protein .
  • Knockdown/Rescue Experiments : Use siRNA to silence the putative target and assess reversal of compound-induced effects .

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